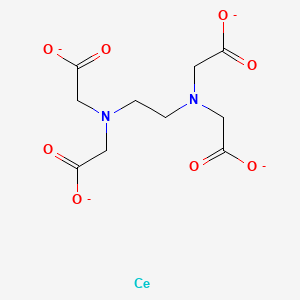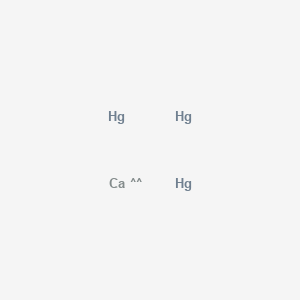
Dysprosium--indium (1/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dysprosium–indium (1/3) is a compound formed by the combination of dysprosium and indium in a 1:3 ratio. Dysprosium is a rare-earth element with the symbol Dy and atomic number 66, known for its high magnetic susceptibility and thermal neutron absorption cross-section . Indium, on the other hand, is a post-transition metal with the symbol In and atomic number 49, known for its malleability and ability to form various complexes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of dysprosium–indium (1/3) typically involves the coprecipitation of their hydroxides from solutions of their nitrate and chloride salts using ammonia . The resulting hydroxides are then subjected to thermal decomposition at temperatures up to 500°C to produce nanodispersed mixed oxides of indium and dysprosium .
Industrial Production Methods: Industrial production of dysprosium–indium (1/3) may involve ion-exchange and solvent extraction techniques to separate dysprosium and indium ions from their respective ores . These processes selectively separate the elements based on their chemical properties, followed by coprecipitation and thermal decomposition to obtain the desired compound.
Types of Reactions:
Oxidation: Dysprosium reacts with oxygen to form dysprosium(III) oxide (Dy₂O₃).
Substitution: Dysprosium and indium can undergo substitution reactions with halogens to form their respective halides.
Common Reagents and Conditions:
Oxidation: Oxygen gas at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Halogens like fluorine, chlorine, bromine, and iodine at room temperature or slightly elevated temperatures.
Major Products Formed:
- Dysprosium(III) oxide (Dy₂O₃)
- Indium metal (In)
- Dysprosium halides (DyX₃, where X = F, Cl, Br, I)
- Indium halides (InX₃, where X = F, Cl, Br, I)
Aplicaciones Científicas De Investigación
Chemistry: Dysprosium–indium (1/3) is used in the synthesis of advanced materials, including nanodispersed mixed oxides, which have applications in catalysis and materials science .
Biology and Medicine: Indium complexes are known for their antimicrobial, anticancer, and radiopharmaceutical applications . Dysprosium’s high magnetic susceptibility makes it useful in magnetic resonance imaging (MRI) contrast agents .
Industry: The compound is used in the production of high-performance magnets, control rods in nuclear reactors, and data storage devices due to its magnetic properties .
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
Dysprosium–gallium (1/3): Similar magnetic properties but different chemical reactivity due to gallium’s lower atomic number.
Dysprosium–aluminum (1/3): Used in similar applications but has different thermal and mechanical properties.
Indium–gadolinium (1/3): Similar applications in medical imaging but different magnetic properties due to gadolinium’s higher atomic number.
Uniqueness: Dysprosium–indium (1/3) stands out due to its combination of high magnetic susceptibility from dysprosium and the versatile chemical reactivity of indium, making it suitable for a wide range of applications in both scientific research and industry.
Propiedades
Número CAS |
12159-24-9 |
|---|---|
Fórmula molecular |
DyIn3 |
Peso molecular |
506.95 g/mol |
InChI |
InChI=1S/Dy.3In |
Clave InChI |
VAODXMAZRNUEAA-UHFFFAOYSA-N |
SMILES canónico |
[In].[In].[In].[Dy] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


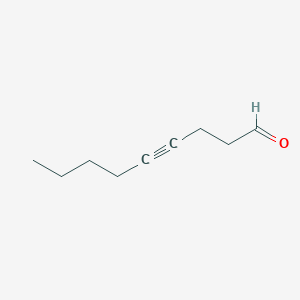
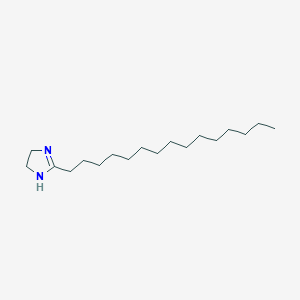
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14711810.png)
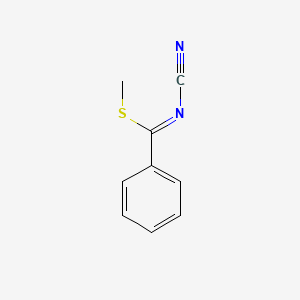
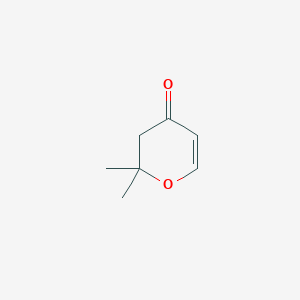
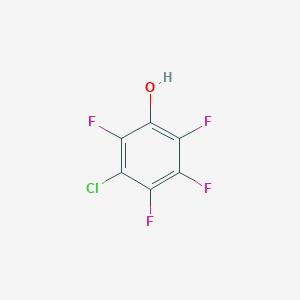
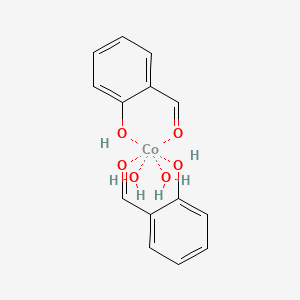
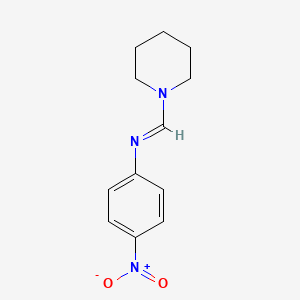

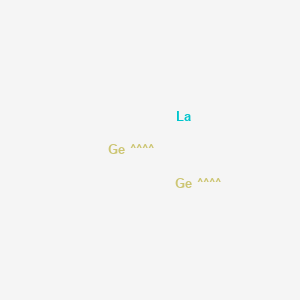
![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)
